molecular formula C9H13ClN2 B3143788 N-(4-chlorobenzyl)ethane-1,2-diamine CAS No. 53654-70-9

N-(4-chlorobenzyl)ethane-1,2-diamine

Cat. No.: B3143788
CAS No.: 53654-70-9
M. Wt: 184.66 g/mol
InChI Key: NENSJZAMDSIIJW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)ethane-1,2-diamine: is an organic compound with the molecular formula C₉H₁₃ClN₂ It consists of an ethane-1,2-diamine backbone substituted with a 4-chlorobenzyl group

Mechanism of Action

Target of Action

The primary targets of N-(4-chlorobenzyl)ethane-1,2-diamine are Nitric oxide synthase in the brain and endothelial cells . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes within the cardiovascular, immune, and nervous systems.

Mode of Action

It is known to interact with its targets, potentially influencing the production of nitric oxide

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its targets, it may influence pathways involving nitric oxide production and signaling. Nitric oxide is a key player in several pathways, including vasodilation, immune response modulation, and neurotransmission .

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence nitric oxide production and thereby affect processes such as vasodilation, immune response, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)ethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in anhydrous ethanol.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)ethane-1,2-diamine is a compound with applications in various scientific research fields. Its derivatives and related compounds have been explored for their potential in medicinal chemistry, materials science, biological studies, and industrial applications.

Scientific Research Applications

  • Medicinal Chemistry this compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
  • Materials Science This compound is explored for use in the synthesis of novel polymers and materials with unique properties.
  • Biological Studies It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
  • Industrial Applications The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Anticancer Activity

Research has explored the anticancer potential of similar diamine compounds, with some derived from ethane-1,2-diamine showing promising results in inhibiting the proliferation of various cancer cell lines. The mechanism typically involves the inhibition of key signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundSW480 (Colorectal)TBDInhibition of Wnt signaling
Similar diamine derivativesHCT116 (Colorectal)0.12Induction of apoptosis via caspase activation
Other analogsMCF-7 (Breast)0.35Disruption of estrogen receptor signaling

Comparison with Similar Compounds

    Ethylenediamine: A simpler diamine with a similar backbone but without the benzyl substitution.

    N,N′-Bis(4-chlorobenzyl)ethane-1,2-diamine: A related compound with two 4-chlorobenzyl groups.

Uniqueness: N-(4-chlorobenzyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-chlorobenzyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is an aromatic diamine characterized by the presence of a chlorobenzyl group. Its structure can be represented as follows:

N 4 chlorobenzyl ethane 1 2 diamine C9H12ClN2\text{N 4 chlorobenzyl ethane 1 2 diamine }\quad \text{C}_9\text{H}_{12}\text{Cl}\text{N}_2

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related ethylenediamine derivatives, compounds with halogen substitutions (like chlorine) demonstrated enhanced activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. For instance, derivatives such as N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine showed lethal concentrations (LC50) of 8.79 µM against S. enterica and 140 µM against S. aureus . This suggests that this compound could similarly exhibit potent antimicrobial effects.

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Research indicates that similar compounds with diamine structures can inhibit tumor growth by interfering with cellular mechanisms.

The mechanism through which these diamines exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies on related compounds have shown that they can disrupt mitochondrial function and induce oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the aromatic ring or the alkyl chain can significantly influence its efficacy.

ModificationBiological ActivityReference
Chlorine substitution at C-4Enhanced antimicrobial activity
Alkyl chain length variationsChanges in solubility and activity
Presence of hydroxyl groupsIncreased interaction with bacterial membranes

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSJZAMDSIIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Chlorobenzyl chloride, 32 g. (0.2 mole), was added dropwise to 60 g. (1.0 mole) of ethylenediamine heated at 80°. The solution was stirred at 80° overnight and then the excess amine was distilled in vacuo. The residue was triturated with i-PrOH to yield 32 g. of crude product. This material was dissolved in water, basified with dilute NaOH and the solution extracted with CH2Cl2. The combined extracts were dried (K2CO3) and concentrated in vacuo to an oil. The latter was distilled and the material boiling at 93°-95°/0.06 mm Hg was collected to yield 14.5 g. of the desired product, the identity of which was confirmed by examination of the NMR spectrum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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